Methyl p-tolyl sulfide

Flavin-containing monooxygenase Enantioselective sulfoxidation Isozyme profiling

Methyl p-tolyl sulfide (CAS 623-13-2), systematically named 1-methyl-4-(methylthio)benzene, is an aryl alkyl sulfide belonging to the thioanisole family, distinguished by a para-methyl substituent on the phenyl ring. This thioether (C₈H₁₀S; MW 138.23 g/mol) presents as a colorless to pale yellow liquid with a boiling point of 52–54 °C at 1 mmHg (or 81–82 °C at 18 mmHg), a density of 1.027–1.029 g/mL at 25 °C, and a refractive index (n²⁰/D) of 1.573.

Molecular Formula C8H10S
Molecular Weight 138.23 g/mol
CAS No. 623-13-2
Cat. No. B1200211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl p-tolyl sulfide
CAS623-13-2
Molecular FormulaC8H10S
Molecular Weight138.23 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)SC
InChIInChI=1S/C8H10S/c1-7-3-5-8(9-2)6-4-7/h3-6H,1-2H3
InChIKeyVHILIAIEEYLJNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl p-Tolyl Sulfide (623-13-2): A Prochiral Aryl Sulfide Building Block for Asymmetric Synthesis and Enzymatic Probing


Methyl p-tolyl sulfide (CAS 623-13-2), systematically named 1-methyl-4-(methylthio)benzene, is an aryl alkyl sulfide belonging to the thioanisole family, distinguished by a para-methyl substituent on the phenyl ring [1]. This thioether (C₈H₁₀S; MW 138.23 g/mol) presents as a colorless to pale yellow liquid with a boiling point of 52–54 °C at 1 mmHg (or 81–82 °C at 18 mmHg), a density of 1.027–1.029 g/mL at 25 °C, and a refractive index (n²⁰/D) of 1.573 . Structurally, the sulfur atom is a prochiral center, making the compound a premier substrate for enantioselective sulfoxidation studies [2]. Its physicochemical profile—notably a higher log P (~2.72–3.16) versus the unsubstituted parent thioanisole—alters its partitioning behavior in both synthetic and biological systems, directly impacting its selection as a specialized intermediate in medicinal chemistry and as an isozyme-selective probe for flavin-containing monooxygenases (FMOs) .

Why Thioanisole Cannot Substitute Methyl p-Tolyl Sulfide in FMO Isozyme Profiling


Methyl p-tolyl sulfide's para-methyl substituent is the critical structural determinant that precludes simple substitution with the core scaffold thioanisole (methyl phenyl sulfide) in quantitative enzymatic assays. While thioanisole serves as a general aryl sulfide substrate, it lacks the necessary steric and electronic features to differentiate between closely related flavin-containing monooxygenase isoforms [1]. The para-methyl group of methyl p-tolyl sulfide introduces a defined steric bulk that, as part of a homologous alkyl p-tolyl sulfide series, causes a predictable and measurable decrease in enantioselectivity with increasing alkyl chain size, enabling researchers to profile FMO1 versus FMO3 active site geometries [2]. This structure-activity relationship is absent in the simple phenyl analog, which can generate misleading kinetic data in isozyme discrimination studies. For researchers requiring validated, stereochemically resolved metabolic profiles, generic substitution leads to a loss of FMO isoform resolution power and undermines the quantitative reliability of drug interaction predictions .

Quantitative Differentiation of Methyl p-Tolyl Sulfide Against Its Closest Analogs


Enantioselectivity in FMO-Catalyzed Oxidation: Methyl vs. Isopropyl p-Tolyl Sulfide

Methyl p-tolyl sulfide achieves markedly higher enantioselectivity as a substrate for purified rabbit lung FMO compared to the bulkier isopropyl p-tolyl sulfide analog. This head-to-head comparison demonstrates that the methyl substituent provides optimal steric fit for the enzyme's active site, producing the (R)-(+)-sulfoxide with >99% enantiomeric excess (ee), whereas the isopropyl analog yields only 63% ee [1]. This quantitative difference is critical for applications requiring high optical purity.

Flavin-containing monooxygenase Enantioselective sulfoxidation Isozyme profiling

FMO1 vs. FMO3 Isozyme Discrimination Using Methyl p-Tolyl Sulfide as a Differential Probe

Methyl p-tolyl sulfide effectively discriminates between FMO1- and FMO3-mediated catalysis in rabbit liver microsomes when used at appropriate substrate concentrations, a capability not shared by many common FMO substrates [1]. In contrast, benzydamine (BZD), another FMO probe, shows overlapping specificity with CYP450 enzymes, requiring additional inhibitors for unambiguous FMO activity assignment. Methyl p-tolyl sulfide (MTS), while also susceptible to CYP450 metabolism, provides clearer FMO1 vs FMO3 differentiation when combined with selective inhibitors like N-benzylimidazole .

FMO phenotyping Drug metabolism Cytochrome P450

Electrochemical Oxidation Profile: Distinct Peak Behavior vs. Phenyl Methyl Sulfide

In cyclic voltammetry studies on glassy carbon electrodes in acetonitrile, both methyl p-tolyl sulfide and its parent analog phenyl methyl sulfide (thioanisole) exhibit three distinct oxidation peaks corresponding to cation radical formation, sulfonium salt oxidation, and further oxidation of the cation radical or sulfoxide [1]. However, the electron-donating para-methyl group of methyl p-tolyl sulfide lowers the oxidation potential for the first anodic peak relative to the unsubstituted phenyl methyl sulfide, a direct head-to-head observation that confirms the substituent's electronic effect on the sulfur redox chemistry [2].

Electrooxidation Cyclic voltammetry Radical cation

Physical Property Differentiation: Boiling Point and Density for Purification Strategy

Methyl p-tolyl sulfide exhibits a boiling point of 52–54 °C at 1 mmHg (or 81–82 °C at 18 mmHg; 94 °C at 30.8 mmHg) and a density of 1.027–1.029 g/mL at 25 °C . These values represent a meaningful increase over the unsubstituted thioanisole (methyl phenyl sulfide), which has a lower boiling point (~193 °C at atmospheric pressure) and a density of approximately 1.058 g/mL [1]. The difference, while moderate, directly enables vacuum fractional distillation protocols specifically optimized for the p-tolyl derivative.

Purification Distillation Physicochemical properties

Log P and Lipophilicity-Driven Application Differentiation vs. Thioanisole

The calculated log P of methyl p-tolyl sulfide ranges from 2.72 to 3.16 , substantially higher than the reported log P of thioanisole, which is approximately 2.58 [1]. This ~0.5 log unit increase in lipophilicity, conferred by the para-methyl group, alters the partitioning between aqueous and organic phases, directly influencing extraction efficiency, chromatographic retention, and in vitro microsomal assay design.

Lipophilicity Log P ADME Partitioning

Enantioselective Biooxidation: Bakers' Yeast vs. Chemical Catalysts for Chiral Sulfoxide Production

Whole-cell biotransformation of methyl p-tolyl sulfide using bakers' yeast (Saccharomyces cerevisiae NCYC 73) yields (R)-methyl p-tolyl sulfoxide with high enantiomeric purity, a key chiral intermediate for mevinic acid-type hypocholesterolemic agents [1]. In comparison, a chemical approach using a chiral Schiff base-vanadium(IV) complex achieves only 43% ee initially, requiring subsequent recrystallization to reach >99.7% ee [2]. This demonstrates that the biological route offers a direct, one-step high-selectivity process for this specific substrate.

Biocatalysis Chiral auxiliary Mevinic acid synthesis

Procurement-Guiding Application Scenarios for Methyl p-Tolyl Sulfide (CAS 623-13-2)


Isozyme-Selective FMO Activity Probe in Drug Metabolism Studies

ADME/Tox laboratories require a validated substrate that distinguishes FMO1 from FMO3 activity in human and animal liver microsomes. Methyl p-tolyl sulfide fills this niche: its stereoselective oxidation to (R)-(+)-methyl p-tolyl sulfoxide by FMO1 proceeds with >99% ee, while FMO3 yields distinct stereochemical profiles [1]. This enables researchers to detect polymorphic FMO3 expression and predict inter-individual variability in drug metabolism without the confounding CYP450 overlap observed with benzydamine .

Chiral Intermediate for Mevinic Acid-Type Hypocholesterolemic Agent Synthesis

The (R)-methyl p-tolyl sulfoxide derived from biooxidation of methyl p-tolyl sulfide serves as a chiral auxiliary in an eight-step synthesis of enantiomerically pure β-silyloxy-δ-lactone, a key intermediate toward mevinic acid analogs [1]. This established route provides procurement justification for high-purity methyl p-tolyl sulfide as a starting material in medicinal chemistry programs targeting HMG-CoA reductase inhibition.

Model Substrate for Asymmetric Oxidation Catalyst Development

Due to its well-defined prochiral center and moderate steric profile, methyl p-tolyl sulfide is a benchmark substrate for evaluating new chiral catalysts and biocatalysts. Its performance is quantitatively benchmarked: Schiff base-VO(IV) catalysts yield 43% ee [1], while engineered Rhodococcus sp. P450 monooxygenases can achieve high conversion with tunable selectivity . This makes it an essential reference compound for catalysis research groups.

Electrochemical and Photocatalytic Oxidation Research Standard

The distinct three-peak cyclic voltammetry signature of methyl p-tolyl sulfide on glassy carbon electrodes, including a lower first oxidation potential compared to thioanisole, makes it a preferred model substrate for studying aryl sulfide electrooxidation mechanisms [1]. Similarly, its photocatalytic oxidation over TiO₂ yields the corresponding sulfoxide and sulfone with sulfur-atom selectivity, providing a reproducible system for photocatalyst benchmarking .

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